molecular formula C13H10N2O2 B1295402 1,3-Dipyridin-3-ylpropane-1,3-dione CAS No. 6327-87-3

1,3-Dipyridin-3-ylpropane-1,3-dione

Cat. No.: B1295402
CAS No.: 6327-87-3
M. Wt: 226.23 g/mol
InChI Key: KFODMJZTQLZQBN-UHFFFAOYSA-N
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Description

1,3-Dipyridin-3-ylpropane-1,3-dione is a chemical compound with the molecular formula C13H10N2O2 It is characterized by the presence of two pyridine rings attached to a propane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dipyridin-3-ylpropane-1,3-dione can be synthesized through various synthetic routes. One common method involves the condensation of pyridine-3-carbaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production would likely involve optimization of the synthetic route to ensure high yield and purity, as well as scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dipyridin-3-ylpropane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the original compound .

Scientific Research Applications

1,3-Dipyridin-3-ylpropane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3-Dipyridin-3-ylpropane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dipyridin-2-ylpropane-1,3-dione
  • 1,3-Dipyridin-4-ylpropane-1,3-dione
  • 1,3-Dipyridin-3-ylbutane-1,3-dione

Uniqueness

1,3-Dipyridin-3-ylpropane-1,3-dione is unique due to its specific structural arrangement, which allows for distinct interactions with metal ions and biological targets. This uniqueness makes it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

1,3-dipyridin-3-ylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-12(10-3-1-5-14-8-10)7-13(17)11-4-2-6-15-9-11/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFODMJZTQLZQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280601
Record name 1,3-dipyridin-3-ylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6327-87-3
Record name NSC17552
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dipyridin-3-ylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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